2H-Pyran-2,4(3H)-dione

Catalog No.
S1920971
CAS No.
31470-16-3
M.F
C5H4O3
M. Wt
112.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-2,4(3H)-dione

CAS Number

31470-16-3

Product Name

2H-Pyran-2,4(3H)-dione

IUPAC Name

pyran-2,4-dione

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

InChI

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-2H,3H2

InChI Key

MERGMNQXULKBCH-UHFFFAOYSA-N

SMILES

C1C(=O)C=COC1=O

Canonical SMILES

C1C(=O)C=COC1=O

2H-Pyran-2,4(3H)-dione (CAS 31470-16-3), commonly referred to as 4-hydroxy-2-pyrone, is the fundamental unsubstituted parent structure of the 4-hydroxy-2-pyrone class. Functioning as a highly reactive, tautomeric pyrone ring with distinct electrophilic and nucleophilic centers, it serves as a critical building block for synthesizing biologically active pyrans, complex polyketides, and non-peptidic enzyme inhibitors [1]. Unlike its heavily substituted industrial analogs, the unsubstituted core provides a precise balance of hydrogen-bonding capability and conformational flexibility, making it a highly sought-after precursor for advanced asymmetric synthesis and structure-based drug design workflows where precise regiocontrol is required[2].

Generic substitution with cheaper, widely available analogs like triacetic acid lactone (TAL) or dehydroacetic acid fundamentally alters the molecule's reactivity profile due to the presence of a C6-methyl or C3-acetyl group. These substitutions change the pKa and coordination geometry, leading to uncontrolled over-reduction during catalytic hydrogenation and sterically blocking critical functionalization sites [1]. Similarly, substituting with 4-hydroxycoumarin introduces a rigid fused benzene ring, which severely restricts conformational flexibility and drastically reduces binding affinity in structure-based drug design applications, rendering it unsuitable for high-affinity protease inhibitor scaffolds [2].

Chemoselective Asymmetric Hydrogenation to Dihydropyrones

In ruthenium-catalyzed asymmetric hydrogenation, the unsubstituted 4-hydroxy-2-pyrone cleanly yields the corresponding 5,6-dihydro-4-hydroxy-2-pyrone with up to 96% enantiomeric excess, selectively arresting at the dihydropyrone stage. In direct contrast, the 6-methyl analog (triacetic acid lactone) undergoes uncontrolled over-reduction to the fully hydrogenated tetrahydropyrone under identical conditions due to its altered acidity (pKa = 4.73) and disrupted coordination geometry [1].

Evidence DimensionHydrogenation product chemoselectivity
Target Compound DataSelective arrest at 5,6-dihydropyrone (up to 96% ee)
Comparator Or Baseline4-hydroxy-6-methyl-2-pyrone (TAL) yields fully hydrogenated tetrahydropyrone
Quantified DifferenceComplete shift in chemoselectivity (dihydropyrone vs. tetrahydropyrone)
ConditionsRu-hydride complex with (S)-diphosphine, 60 bar H2, 60 °C

Prevents over-reduction when procuring precursors for chiral 5,6-dihydropyrone pharmaceutical intermediates.

Conformational Flexibility for Protease Inhibition

When utilized as a template for non-peptidic HIV protease inhibitors, the 4-hydroxy-2-pyrone core significantly outperforms the 4-hydroxycoumarin core. Structure-based design studies demonstrate that pyrone-based carboxamide inhibitors achieve Ki values as low as 4 nM, whereas the corresponding coumarin-based analogs exhibit weaker binding (Ki = 28 nM to 110 nM) [1]. The lack of the fused benzene ring allows the pyrone to better replace the active-site water molecule while maintaining the conformational flexibility required to fit the enzyme pocket.

Evidence DimensionEnzyme inhibitory activity (Ki)
Target Compound DataKi = 4 nM to 44 nM (pyrone template)
Comparator Or Baseline4-hydroxycoumarin template (Ki = 28 nM to 110 nM)
Quantified Difference2.5x to 7x improvement in binding affinity
Conditionsin vitro HIV protease inhibition assay

Justifies the selection of the pyrone core over coumarins when designing high-affinity non-peptidic enzyme inhibitors.

Unhindered C6 Functionalization for Polyketide Synthesis

2H-Pyran-2,4(3H)-dione provides an unsubstituted C6 position, which is essential for synthesizing complex polyketides and extending side chains into the S1'/S2' subsites of target enzymes [1]. Common industrial substitutes like triacetic acid lactone (TAL) and dehydroacetic acid possess a C6-methyl group, which sterically and electronically blocks direct functionalization at this site, requiring complex de novo ring synthesis to achieve C6 variation.

Evidence DimensionC6 position availability
Target Compound DataUnsubstituted C6 (allows direct extension)
Comparator Or BaselineTriacetic acid lactone (C6 blocked by methyl group)
Quantified DifferenceEnables direct C6 side-chain incorporation vs. requiring de novo cyclization
ConditionsPolyketide and protease inhibitor scaffold synthesis

Crucial for medicinal chemists needing to build libraries with diverse C6 substituents without rebuilding the pyrone ring from acyclic precursors.

Synthesis of Non-Peptidic Protease Inhibitors

The compound is a highly effective starting material for synthesizing high-affinity, non-peptidic protease inhibitors (such as dihydropyrone-based HIV therapeutics), where its conformational flexibility and hydrogen-bonding profile provide stronger active-site binding compared to rigid coumarin analogs [1].

Asymmetric Synthesis of Chiral Dihydropyrones

It serves as a highly selective substrate for ruthenium-catalyzed asymmetric hydrogenation, allowing for the chemoselective production of chiral 5,6-dihydro-4-hydroxy-2-pyrones without the over-reduction issues associated with 6-alkylated pyrones [2].

Biomimetic Polyketide Construction

The unsubstituted C6 position makes it an essential building block for the regioselective synthesis of complex natural polyketides, enabling direct functionalization strategies that are impossible with sterically hindered analogs like triacetic acid lactone [3].

XLogP3

-0.1

Wikipedia

2H-PYRAN-2,4(3H)-DIONE

Dates

Last modified: 08-16-2023

Explore Compound Types